prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
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Overview
Description
Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique bicyclic structure with multiple functional groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves several steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic core: This is typically achieved through a series of cyclization reactions.
Introduction of the tert-butyl(dimethyl)silyl group: This step involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Functionalization of the oxolan-3-yl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for key reactions.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be used to introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic molecules with functional groups such as:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
- tert-Butyldimethyl (2-propynyloxy)silane .
Uniqueness
What sets prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate apart is its unique combination of functional groups and its bicyclic structure. This makes it particularly versatile for a wide range of applications in synthetic chemistry and research .
Properties
Molecular Formula |
C21H33NO5SSi |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H33NO5SSi/c1-8-10-26-20(24)16-17(14-9-11-25-12-14)28-19-15(18(23)22(16)19)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3 |
InChI Key |
ZDOCMJWCOBBOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCOC3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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